[2-(3-Methoxypropylamino)-5-nitrophenyl]-piperazin-1-ylmethanone
Overview
Description
[2-(3-Methoxypropylamino)-5-nitrophenyl]-piperazin-1-ylmethanone is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, a nitro group, and a methoxypropyl chain, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Methoxypropylamino)-5-nitrophenyl]-piperazin-1-ylmethanone typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Safety measures are crucial due to the potential hazards associated with handling nitro compounds and amines .
Chemical Reactions Analysis
Types of Reactions
[2-(3-Methoxypropylamino)-5-nitrophenyl]-piperazin-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Solvents like ethanol and methanol are often employed to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
[2-(3-Methoxypropylamino)-5-nitrophenyl]-piperazin-1-ylmethanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-(3-Methoxypropylamino)-5-nitrophenyl]-piperazin-1-ylmethanone involves its interaction with specific molecular targets. The nitro group and piperazine ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may affect various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-methoxypropyl)piperidin-4-amine
- 2-(3-methoxypropyl)-1-piperidinecarboxylic acid 4-nitrophenyl ester
- 4-nitrophenyl 2-(3-methoxypropyl)piperidine-1-carboxylate
Uniqueness
[2-(3-Methoxypropylamino)-5-nitrophenyl]-piperazin-1-ylmethanone stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structural features make it a valuable compound for targeted research and industrial applications .
Properties
IUPAC Name |
[2-(3-methoxypropylamino)-5-nitrophenyl]-piperazin-1-ylmethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O4/c1-23-10-2-5-17-14-4-3-12(19(21)22)11-13(14)15(20)18-8-6-16-7-9-18/h3-4,11,16-17H,2,5-10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMRIVJIZPUBBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)N2CCNCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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